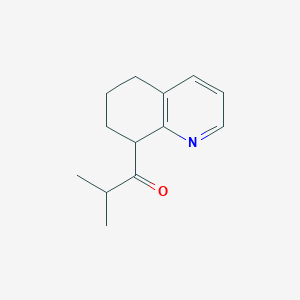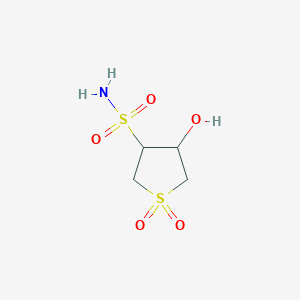
(6-Methyl-1,3-benzothiazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1,3-benzothiazol-2-yl)cyanamide is a heterocyclic compound that features a benzothiazole ring system with a methyl group at the 6-position and a cyanamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,3-benzothiazol-2-yl)cyanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methyl-2-formylbenzonitrile under acidic conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-1,3-benzothiazol-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyanamide group can yield primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
(6-Methyl-1,3-benzothiazol-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1,3-benzothiazol-2-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as inhibiting the growth of Mycobacterium tuberculosis or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but lacks the cyanamide group.
6-Methyl-2-benzothiazolamine: Similar structure but with an amine group instead of cyanamide.
6-Methyl-1,3-benzothiazol-2-yl)amine: Similar structure but with an amine group instead of cyanamide.
Uniqueness
(6-Methyl-1,3-benzothiazol-2-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
| 92987-73-0 | |
Fórmula molecular |
C9H7N3S |
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
(6-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clave InChI |
TXWAFQDIPWCYOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)
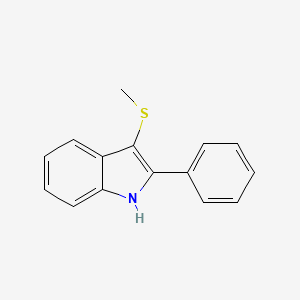
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

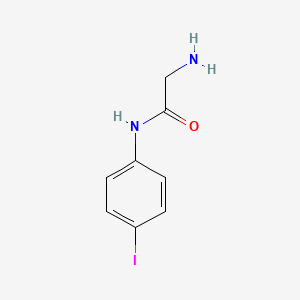
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)

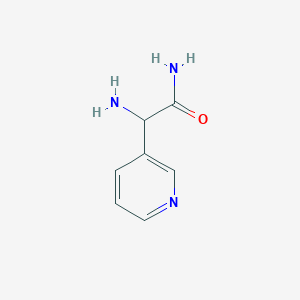


![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

